Benzyl mercaptan

説明

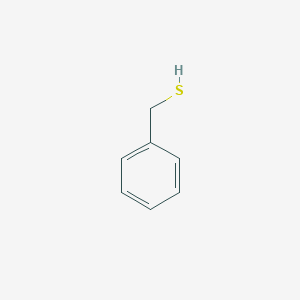

Structure

3D Structure

特性

IUPAC Name |

phenylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENWRTRMUIOCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026664 | |

| Record name | Benzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |

| Record name | Benzyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

158 °F (70 °C)(Closed cup) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.058 at 20 °C, 1.050-1.058 | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl mercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.28 (Air= 1) | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.47 [mmHg] | |

| Record name | Benzyl mercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid, Water-white, mobile liquid | |

CAS No. |

100-53-8, 16528-58-8 | |

| Record name | Benzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC229567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZYL MERCAPTAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS34A21OBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30 °C | |

| Record name | BENZYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylmethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Mercaptan: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl mercaptan, also known as α-toluenethiol or phenylmethanethiol, is an organosulfur compound with the chemical formula C₆H₅CH₂SH.[1] It is a versatile reagent and intermediate widely utilized in organic synthesis, including the development of pharmaceuticals and agrochemicals.[2][3] Its distinct chemical reactivity, primarily attributed to the thiol (-SH) group, makes it a valuable tool for introducing the thiomethylbenzyl moiety and for various other chemical transformations.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

The structure of this compound consists of a benzyl group (a benzene ring attached to a methylene group) bonded to a sulfhydryl (thiol) group.

| Identifier | Value |

| IUPAC Name | Phenylmethanethiol[1] |

| CAS Number | 100-53-8[1] |

| Molecular Formula | C₇H₈S[1] |

| Molecular Weight | 124.20 g/mol [1] |

| SMILES | SCc1ccccc1[1] |

| InChI | 1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2[4] |

| InChIKey | UENWRTRMUIOCKN-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is a colorless liquid with a strong, unpleasant, garlic-like odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[5]

| Property | Value | Reference(s) |

| Melting Point | -30 °C | [1] |

| Boiling Point | 195 °C | [1] |

| Density | 1.058 g/mL at 25 °C | [6] |

| pKa | 9.43 (in H₂O) | [1] |

| Flash Point | 70 °C (158 °F) | [1] |

| Refractive Index (n²⁰/D) | 1.575 | [6] |

| Vapor Density | >4 (vs air) | [6] |

| Solubility in Water | Low | [1] |

Synthesis and Purification

This compound can be synthesized through several routes, most commonly involving the nucleophilic substitution of a benzyl halide.

Experimental Protocols

1. Synthesis from Benzyl Chloride and Thiourea

This two-step method involves the formation of an isothiouronium salt followed by alkaline hydrolysis.[1]

-

Step 1: Formation of S-Benzylisothiouronium Chloride

-

In a round-bottom flask equipped with a reflux condenser, add benzyl chloride (1 mole) and thiourea (1.1 moles).

-

Add 50 mL of 95% ethanol as a solvent.

-

Reflux the mixture for 6 hours.

-

Upon cooling, the S-benzylisothiouronium salt will crystallize.

-

Filter the salt and wash with cold ethanol.

-

-

Step 2: Hydrolysis to this compound

-

In a two-necked flask, suspend the S-benzylisothiouronium salt (1 mole) in 300 mL of 5 N sodium hydroxide solution.

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture with 2 N hydrochloric acid until the solution is acidic to litmus paper.

-

The this compound will separate as an oily layer.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation.

-

2. Synthesis from Benzyl Chloride and Sodium Hydrosulfide

This method provides a more direct route to this compound.

-

Prepare a solution of sodium hydrosulfide in a suitable solvent (e.g., ethanol or water).

-

Add benzyl chloride to the sodium hydrosulfide solution dropwise at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and pour it into a larger volume of water.

-

Extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Purification Protocol

A common method for obtaining high-purity this compound involves the formation and subsequent decomposition of its mercury salt.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., benzene).

-

Add a solution of mercuric cyanide or mercuric chloride in ethanol to precipitate the mercury mercaptide salt.

-

Filter the salt and wash it with ethanol.

-

Suspend the purified salt in a solvent like chloroform.

-

Bubble hydrogen sulfide gas through the suspension to regenerate the this compound and precipitate mercuric sulfide.

-

Filter off the mercuric sulfide.

-

Wash the filtrate with water, dry it over a drying agent, and remove the solvent.

-

The resulting this compound can be further purified by fractional distillation under reduced pressure.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, methylene, and thiol protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet | - |

| Methylene (CH₂) | ~3.7 | Doublet | ~7.6 |

| Thiol (SH) | ~1.7 | Triplet | ~7.6 |

-

Interpretation:

-

The multiplet in the aromatic region (7.2-7.4 ppm) corresponds to the five protons of the phenyl group.[7]

-

The methylene protons (CH₂) appear as a doublet around 3.7 ppm due to coupling with the thiol proton.[7]

-

The thiol proton (SH) signal is a triplet at approximately 1.7 ppm, resulting from coupling with the two adjacent methylene protons.[7] The J-coupling value of about 7.6 Hz is characteristic of this interaction.[7]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for the carbons of the benzyl group.

| Carbon | Chemical Shift (δ, ppm) |

| C₁ (ipso) | ~139 |

| C₂, C₆ (ortho) | ~129 |

| C₃, C₅ (meta) | ~128 |

| C₄ (para) | ~127 |

| CH₂ | ~28 |

-

Interpretation:

-

The chemical shifts of the aromatic carbons are in the expected range of 127-139 ppm.

-

The methylene carbon (CH₂) attached to the sulfur atom is significantly shielded and appears at a much lower chemical shift, around 28 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the S-H and C-S bonds, as well as for the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | ~2550-2600 | Weak |

| C-S stretch | ~600-800 | Weak to Medium |

| Aromatic C-H stretch | >3000 | Medium |

| Aromatic C=C stretch | ~1450, 1495, 1600 | Medium to Weak |

| C-H bend (out-of-plane) | ~690-710 and 730-770 | Strong |

-

Interpretation:

-

The weak absorption band in the 2550-2600 cm⁻¹ region is a key diagnostic peak for the S-H stretching vibration of the thiol group.[8]

-

The C-S stretching vibration is typically weak and appears in the fingerprint region.

-

The peaks above 3000 cm⁻¹ are characteristic of the C-H stretching of the aromatic ring.

-

The absorptions in the 1450-1600 cm⁻¹ range are due to the C=C stretching vibrations within the benzene ring.

-

The strong bands in the 690-770 cm⁻¹ region are indicative of a monosubstituted benzene ring.

-

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern upon electron ionization.

| m/z | Ion | Relative Intensity |

| 124 | [C₇H₈S]⁺ (Molecular Ion) | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Base Peak (100%) |

| 65 | [C₅H₅]⁺ | Moderate |

-

Interpretation:

-

The molecular ion peak is observed at m/z 124, corresponding to the molecular weight of this compound.[9]

-

The most abundant peak (base peak) is at m/z 91, which is characteristic of a benzyl group.[9] This stable tropylium cation is formed by the loss of the SH radical.

-

Another significant fragment is seen at m/z 65, which arises from the loss of acetylene (C₂H₂) from the tropylium ion.[9]

-

Key Chemical Reactions

The thiol group in this compound governs its reactivity, making it a potent nucleophile and a source of the thiol moiety in organic synthesis.

-

Oxidation to Disulfide: In the presence of mild oxidizing agents, including atmospheric oxygen, this compound is readily oxidized to form dibenzyl disulfide.[3]

-

S-Alkylation: As a strong nucleophile, the thiolate anion of this compound reacts with alkyl halides and other electrophiles to form benzyl thioethers.[1] This reaction is fundamental in its use as a building block.

-

Thiol-Ene Reaction: this compound can undergo radical-mediated addition to alkenes, a type of "click" reaction, to form thioethers.

-

Use as a Protecting Group: The benzylthio group can be used to protect other functional groups, and it can be subsequently removed under specific conditions, such as with a dissolving metal reduction.[1]

Biological Relevance and Applications in Drug Development

While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, its role in drug development is primarily as a versatile chemical intermediate.[10] Its bacteriostatic properties suggest an interference with microbial processes, though the precise mechanisms are not well-elucidated.[3]

A study on benzyl polysulfides (which can be derived from this compound) has shown that they can release hydrogen sulfide (H₂S), a known signaling molecule, upon interaction with biological thiols like cysteine or glutathione.[11] This suggests a potential indirect biological activity of this compound derivatives.

In the context of drug discovery and development, this compound is primarily used for:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The thiol group provides a reactive handle for constructing more complex molecules with desired pharmacological activities.[2]

-

Enzyme Substrate and Inhibitor Synthesis: this compound has been used in the preparation of polypeptide benzylthio esters, which serve as substrates for enzymes like subtiligase, a tool used in protein engineering and peptide ligation.[12] This highlights its utility in studying enzyme mechanisms and developing enzyme-targeted therapeutics.

-

Bioconjugation: The reactivity of the thiol group allows for its use in bioconjugation strategies, for example, in attaching molecules to proteins or other biomolecules.

Analytical Methods for Purity Determination

Potentiometric Titration of this compound

This method allows for the quantitative determination of the thiol content and thus the purity of this compound.

-

Principle: The thiol group reacts with silver ions in a 1:1 stoichiometry to form a silver mercaptide precipitate. The endpoint of the titration is detected by a sharp change in the potential of a silver indicator electrode.

-

Apparatus:

-

Automatic potentiometric titrator

-

Silver indicator electrode and a suitable reference electrode (e.g., glass or double junction)

-

Burette

-

Magnetic stirrer

-

-

Reagents:

-

Titrant: 0.1 M Silver Nitrate (AgNO₃) solution, standardized.

-

Solvent: A mixture of isopropanol, sodium acetate, and acetic acid can be used. A common solvent is an alcoholic sodium acetate solution.

-

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in the titration solvent in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer and immerse the electrodes in the solution.

-

Titration: Start the titration with the standardized silver nitrate solution. The titrator will add the titrant at a controlled rate and record the potential (in mV) as a function of the titrant volume.

-

Endpoint Determination: The endpoint is the point of maximum inflection in the titration curve, which corresponds to the equivalence point where all the thiol has reacted. Modern titrators automatically detect this endpoint.

-

Calculation: The purity of the this compound can be calculated based on the volume of AgNO₃ solution consumed, its molarity, the weight of the sample, and the molecular weight of this compound.

-

Conclusion

This compound is a fundamentally important organosulfur compound with well-defined chemical and physical properties. Its versatile reactivity, centered around the thiol group, makes it an indispensable tool in synthetic organic chemistry, particularly for applications in drug discovery and development. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for its effective and safe use in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 100-53-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 100-53-8 [chemicalbook.com]

- 4. This compound(100-53-8) 1H NMR spectrum [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. ベンジルメルカプタン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(100-53-8) 13C NMR spectrum [chemicalbook.com]

- 8. This compound(100-53-8) IR Spectrum [chemicalbook.com]

- 9. This compound | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of sulfane sulfur content in benzyl polysulfides on thiol-triggered H2S release and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of this compound for direct preparation of long polypeptide benzylthio esters as substrates of subtiligase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Benzyl Mercaptan from Benzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl mercaptan from benzyl chloride. This document details the core chemical reactions, experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

This compound, also known as phenylmethanethiol, is a pivotal organosulfur compound utilized as a versatile intermediate in organic synthesis. Its applications are prominent in the development of pharmaceuticals, agrochemicals, and as a bacteriostatic agent.[1][2] The synthesis of this compound from the readily available precursor, benzyl chloride, is a fundamental transformation in industrial and laboratory settings. This guide focuses on the two predominant synthetic pathways: the reaction of benzyl chloride with thiourea followed by hydrolysis, and the direct nucleophilic substitution with hydrosulfide salts.

Core Synthetic Methodologies

The conversion of benzyl chloride to this compound is primarily achieved through two effective methods, each with distinct advantages and procedural considerations.

Synthesis via Thiourea Intermediate

This two-step method involves the formation of an S-benzylisothiouronium salt intermediate from benzyl chloride and thiourea, which is subsequently hydrolyzed under alkaline conditions to yield the final product.[3][4] This route is often favored for its reliability and the production of a high-purity product.

Reaction Scheme:

-

Formation of S-benzylisothiouronium chloride: C₆H₅CH₂Cl + SC(NH₂)₂ → [C₆H₅CH₂SC(NH₂)₂]⁺Cl⁻

-

Alkaline Hydrolysis: [C₆H₅CH₂SC(NH₂)₂]⁺Cl⁻ + 2NaOH → C₆H₅CH₂SH + 2NaCl + H₂NCN + H₂O

Synthesis via Hydrosulfide Salts

This method involves the direct nucleophilic substitution of the chloride in benzyl chloride by a hydrosulfide salt, such as sodium hydrosulfide (NaSH) or ammonium hydrosulfide (NH₄SH).[4][5][6] This approach can be performed as a one-pot synthesis and is amenable to large-scale production.

Reaction Scheme: C₆H₅CH₂Cl + NaSH → C₆H₅CH₂SH + NaCl

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various experimental protocols for the synthesis of this compound from benzyl chloride.

Table 1: Synthesis of this compound via Thiourea

| Parameter | Value | Reference |

| Reactants & Molar Ratios | ||

| Benzyl Chloride | 1 mole | [7] |

| Thiourea | 1.1 moles | [7] |

| Reaction Conditions (Step 1) | ||

| Solvent | 95% Alcohol | [7] |

| Temperature | Reflux | [7] |

| Duration | 6 hours | [7] |

| Reaction Conditions (Step 2 - Hydrolysis) | ||

| Hydrolyzing Agent | 5 N Sodium Carbonate | [7] |

| Temperature | Reflux | [7] |

| Duration | 2 hours | [7] |

| Product Yield & Purity | ||

| Yield | 70% | [7] |

| Boiling Point (Purified) | 73°C / 10mm Hg | [7] |

Table 2: Synthesis of this compound via Ammonium Hydrosulfide

| Parameter | Value | Reference |

| Reactants & Molar Ratios | ||

| Benzyl Chloride | 100 moles | [5] |

| Ammonium Hydrosulfide (NH₄SH) | 104-120 moles | [5] |

| Molar Ratio (NH₄SH / Benzyl Chloride) | 1.05 - 1.5 | [5][8] |

| Reaction Conditions | ||

| Solvent | Aqueous solution (no organic solvent) | [5] |

| Temperature (Step 1 - Addition) | Below 80°C (e.g., 16°C, 20°C, 60°C) | [5][8] |

| Temperature (Step 2 - Heating) | 80 - 100°C (preferably 80-90°C) | [5][8] |

| Duration (Addition) | 15 minutes - 1 hour | [5][8] |

| Duration (Heating) | 1 - 3 hours (typically 2 hours) | [5][8] |

| Pressure | Autogenous | [5][8] |

| Product Yield & Purity | ||

| Crude Product Purity | >95% this compound | [5][8] |

| Residual Benzyl Chloride | < 0.1% | [5][8] |

| Yield (after distillation) | 96.7% | [5] |

| Final Purity (after distillation) | > 99% | [5][8] |

| Byproducts | ||

| Benzyl Sulfide | ~1% | [5] |

| Benzyl Disulfide | ~1.5 - 2.1% | [5] |

Table 3: Synthesis of this compound via Sodium Hydrosulfide

| Parameter | Value | Reference |

| Reactants & Molar Ratios | ||

| Benzyl Chloride | 0.40 mole | [6] |

| Sodium Hydrosulfide (NaSH) | 0.52 mole | [6] |

| Reaction Conditions | ||

| Atmosphere | Hydrogen Sulfide | [6] |

| Temperature (Initial) | ~50°C (until ~90% conversion) | [6] |

| Temperature (Final) | ~80°C | [6] |

| Duration (at 50°C) | ~5 hours | [6] |

| Initial NaSH Concentration | 5% - 30% by weight | [6] |

| Product Composition (at ~90% conversion) | ||

| This compound | 90.7% | [6] |

| Benzyl Chloride (unreacted) | 7.2% | [6] |

| Benzyl Sulfide | 0.7% | [6] |

| Benzyl Disulfide | 0.7% | [6] |

Experimental Protocols

Protocol 1: Synthesis via Thiourea

This protocol is adapted from established laboratory procedures.[7]

Step 1: Formation of S-Benzylisothiouronium Chloride

-

To a round-bottomed flask, add benzyl chloride (1 mole), thiourea (1.1 moles), and 50 ml of 95% ethanol.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

-

Upon cooling, the S-benzylisothiouronium salt will crystallize.

-

Filter the salt and use it directly in the next step without further purification.

Step 2: Hydrolysis to this compound

-

In a two-necked flask, combine the S-benzylisothiouronium salt (1 mole) with 300 ml of 5 N sodium carbonate solution.

-

Reflux the mixture for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture and acidify with 2 N hydrochloric acid.

-

Separate the organic layer containing this compound.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Purify the product by vacuum distillation (b.p. 73°C at 10 mmHg) under a nitrogen atmosphere.

Protocol 2: Synthesis via Ammonium Hydrosulfide

This protocol is based on a patented industrial process designed for high yield and purity.[5]

-

Prepare an aqueous solution of ammonium hydrosulfide in a closed reactor.

-

While maintaining the temperature below 80°C, add benzyl chloride to the ammonium hydrosulfide solution over a period of 30 minutes. The molar ratio of NH₄SH to benzyl chloride should be at least 1, preferably between 1.05 and 1.5.

-

After the addition is complete, heat the reaction mixture to a temperature between 80°C and 100°C for approximately 2 hours.

-

Cool the mixture and separate the aqueous phase.

-

Strip the organic phase with nitrogen to remove any residual hydrogen sulfide.

-

The resulting crude product can be further purified by vacuum distillation to achieve a purity greater than 99%.

Signaling Pathways and Experimental Workflows

Reaction Pathway for Synthesis via Thiourea

Caption: Synthesis of this compound via an S-benzylisothiouronium intermediate.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from benzyl chloride can be effectively achieved through either the thiourea intermediate method or direct reaction with hydrosulfide salts. The choice of method may depend on the desired scale of the reaction, available reagents, and the required purity of the final product. The thiourea method offers a reliable route to a high-purity product, while the hydrosulfide salt methods, particularly with ammonium hydrosulfide, are well-suited for high-yield, large-scale production with minimal residual starting material. Careful control of reaction parameters is crucial to minimize the formation of byproducts such as dibenzyl sulfide and dibenzyl disulfide. The provided data and protocols offer a solid foundation for the successful synthesis of this compound for various research and development applications.

References

- 1. This compound | 100-53-8 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 100-53-8 [smolecule.com]

- 5. US5001271A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. US4740623A - Method for preparation of this compound - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. EP0337838A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

The Natural Occurrence of Benzyl Mercaptan in Food: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl mercaptan (C₆H₅CH₂SH), also known as phenylmethanethiol, is a volatile sulfur compound characterized by a potent, often described as alliaceous or smoky, aroma. While traditionally utilized as a synthetic flavoring agent in the food industry, its natural presence in various food items is of significant interest to researchers in food chemistry, flavor science, and toxicology. The occurrence and concentration of this compound can significantly influence the sensory profile of foods and beverages, contributing to both desirable aromas and potential off-flavors. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its quantitative levels, the analytical methodologies for its detection, and its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound in Food

The concentration of naturally occurring this compound varies considerably across different food matrices. The following table summarizes the available quantitative data from scientific literature. It is important to note that for some foods, such as coffee and mushrooms, while the presence of this compound has been confirmed, specific quantitative data remains limited in publicly accessible literature.

| Food Item | Concentration Range | Analytical Method | Reference |

| Wine (Chardonnay) | 30 - 40 ng/L | Gas Chromatography-Mass Spectrometry (GC-MS) | [Tominaga et al., 2003] |

| Wine (General) | Can be 30-100 times higher than its perception threshold of 0.3 ng/L | Gas Chromatography-Mass Spectrometry (GC-MS) | [Tominaga et al., 2003] |

| Cooked Button Mushrooms (Agaricus bisporus) | Detected, but not quantified | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [1][2] |

| Coffee | Naturally present, used as an internal standard in some studies, but specific natural concentration data is not readily available. | Not specified in the context of natural occurrence quantification. | [3] |

Experimental Protocols: Methodologies for this compound Analysis

The accurate quantification of this compound in complex food matrices requires sensitive and specific analytical techniques due to its volatility and low concentration. Two primary methods are highlighted here: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with derivatization.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for Volatile Thiols in Solid Foods (e.g., Mushrooms)

This method is suitable for the extraction and analysis of volatile compounds, including this compound, from solid food matrices.

a) Sample Preparation:

-

Homogenize a representative sample of the food matrix (e.g., cooked mushrooms).

-

Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).[4]

-

For improved volatile release, an appropriate amount of a saturated salt solution (e.g., NaCl) can be added.

-

An internal standard (e.g., a deuterated analog of the analyte) should be added for accurate quantification.

b) HS-SPME Procedure:

-

Equilibrate the sealed vial at a specific temperature (e.g., 50-60 °C) for a set time (e.g., 10-15 minutes) with agitation to promote the release of volatiles into the headspace.[5]

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature with continued agitation.[4][5]

c) GC-MS Analysis:

-

Thermally desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C for 5 minutes).

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

The temperature program of the GC oven should be optimized to achieve good separation of the target analytes. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250-280 °C.

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode. Identification is confirmed by comparing the mass spectrum and retention time with that of an authentic this compound standard. Quantification is achieved by creating a calibration curve using the internal standard.

HPLC-MS/MS with Derivatization for Thiols in Beverages (e.g., Wine)

This method is highly sensitive and specific for the analysis of thiols, including this compound, in liquid matrices. It involves a chemical derivatization step to improve the chromatographic and mass spectrometric properties of the analytes.

a) Derivatization Reagent:

-

4,4'-dithiodipyridine (DTDP) is a common derivatizing agent for thiols that reacts under acidic conditions typical of wine.[6][7]

b) Sample Preparation and Derivatization:

-

To a known volume of the liquid sample (e.g., 20 mL of wine), add a solution of an internal standard (e.g., deuterated this compound).[8]

-

Add a chelating agent such as EDTA to prevent the oxidation of thiols.[8]

-

Add the DTDP derivatizing reagent solution and allow the reaction to proceed at room temperature for a specific time (e.g., 30 minutes).[8]

c) Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the derivatized sample onto the conditioned cartridge.

-

Wash the cartridge with a water/methanol solution to remove interferences.

-

Elute the derivatized thiols with an appropriate solvent, such as methanol.[8]

d) HPLC-MS/MS Analysis:

-

Inject the eluted sample into an HPLC system equipped with a C18 column.

-

Perform a gradient elution using a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to ensure good peak shape.

-

Detect the derivatized analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biosynthetic Pathway of this compound

The natural formation of this compound in certain plants is linked to the degradation of glucosinolates, a class of secondary metabolites found in cruciferous plants. The proposed pathway involves the enzymatic breakdown of benzyl glucosinolate.

-

Enzymatic Hydrolysis of Benzyl Glucosinolate: When plant tissues are damaged (e.g., during chewing or processing), the enzyme myrosinase comes into contact with benzyl glucosinolate. Myrosinase catalyzes the hydrolysis of the thioglucosidic bond, leading to the formation of an unstable intermediate, thiohydroximate-O-sulfonate.[9]

-

Rearrangement to Benzyl Isothiocyanate: This intermediate spontaneously rearranges to form benzyl isothiocyanate, a compound known for its pungent taste.[10]

-

Conversion to this compound: The conversion of benzyl isothiocyanate to this compound can occur through microbial action. Certain bacteria, such as those from the Enterobacter genus, can degrade benzyl isothiocyanate to produce benzylamine and hydrogen sulfide.[11] While the direct enzymatic conversion in plants is less documented, it is plausible that under certain conditions, these products could react to form this compound, or other enzymatic pathways may exist for the direct reduction of the isothiocyanate group to a thiol.

Conclusion

The natural occurrence of this compound in foods, though often at trace levels, can have a profound impact on their aromatic profile. This technical guide has summarized the current knowledge on its quantitative presence in select foods, detailed the primary analytical methodologies for its detection, and outlined a plausible biosynthetic pathway. For researchers, scientists, and drug development professionals, understanding the natural origins and analytical chemistry of such potent flavor compounds is crucial for ensuring food quality, developing novel flavor profiles, and assessing the potential physiological effects of dietary exposure. Further research is warranted to quantify this compound in a broader range of food products and to fully elucidate the enzymatic pathways responsible for its formation in different biological systems.

References

- 1. research.unipd.it [research.unipd.it]

- 2. mdpi.com [mdpi.com]

- 3. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel HPLC-MS/MS approach for the identification of biological thiols in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simple quantitative determination of potent thiols at ultratrace levels in wine by derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial degradation of benzyl isothiocyanate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Benzyl mercaptan CAS number 100-53-8 properties

An In-depth Technical Guide to Benzyl Mercaptan (CAS 100-53-8)

Introduction

This compound, also known as α-toluenethiol or phenylmethanethiol, is an organosulfur compound with the chemical formula C₆H₅CH₂SH[1][2][3]. Identified by its CAS number 100-53-8, it is a colorless to pale yellow liquid recognized by its strong, repulsive garlic-like odor[1][2][4][5]. This compound is a valuable laboratory reagent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents[1][6][7]. It occurs naturally in boxwood, coffee, and certain wines, where it can contribute to the smoky aroma[2][5][8][9]. This guide provides a comprehensive overview of its properties, synthesis, purification, reactivity, and safety protocols for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below. Data has been compiled from various sources to provide a comprehensive overview.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 100-53-8 | [1][10][11] |

| Molecular Formula | C₇H₈S | [1][10][11] |

| Molecular Weight | 124.20 g/mol | [3][12] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Strong, repulsive, garlic-like | [2][5][13] |

| Boiling Point | 194-195 °C | [3][5][10][13] |

| Melting Point | -29 to -30 °C | [4][10][13] |

| Density | 1.058 g/mL at 25 °C | [3][5][10][14] |

| Refractive Index (n²⁰/D) | 1.575 - 1.577 | [3][4][5] |

| Vapor Density | >4 (vs air) | [2][3][13] |

| Vapor Pressure | 0.5 hPa at 20 °C | [10] |

| Water Solubility | Insoluble / Practically insoluble | [2][5][10] |

| Solubility | Soluble in organic solvents like alcohol and ether | [1][2][5] |

| pKa | 9.43 at 25 °C | [2] |

Table 2: Safety and Handling Properties

| Property | Value | Source(s) |

| Flash Point | 70 °C (158 °F) - Closed Cup | [3][4][13] |

| Odor Threshold | 2.6 ppb | [2][13] |

| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H330 (Fatal if inhaled), H410 (Very toxic to aquatic life with long lasting effects) | [3][15] |

| Stability | Stable under normal conditions; oxidizes in air to dibenzyl disulfide | [2][5][16] |

| Incompatibilities | Strong bases, strong oxidizing agents | [13][17] |

| Decomposition | When heated or on contact with acid, emits highly toxic fumes of sulfur oxides (SOx) | [2][5][13] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum shows signals typically in the regions of δ 7.2-7.4 (m, 5H, Ar-H), δ 3.7 (d, 2H, CH₂), and δ 1.7 (t, 1H, SH)[18].

-

IR Spectroscopy: Key infrared absorption peaks can be found in the Sadtler Reference Spectra collection (Prism: 6615, Grating: 8477)[2][13].

-

Mass Spectrometry: The NIST/EPA/MSDC Mass Spectral Database contains the mass spectrum for this compound (ID: 62108), with major fragments observed at m/z 91 and 124[2][13].

Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilic thiol (-SH) group attached to the benzyl moiety. This makes it a versatile reagent in organic synthesis.

Key Reactions

-

S-Alkylation: As a potent nucleophile, it readily participates in S-alkylation reactions to form benzyl thioethers[8].

-

Oxidation: It can be oxidized, for instance by air, to form dibenzyl disulfide[2][5].

-

Deprotection (Debenzylation): The benzyl group can serve as a protecting group for thiols. It can be cleaved via a dissolving metal reduction to release the free thiol (RSH) from a benzyl thioether (RS-Bn)[8].

-

Nucleophilic Cleavage: It is used for the acid-catalyzed cleavage of condensed tannins (proanthocyanidins) into their constituent subunits, a key reaction in phytochemical analysis[8][9].

-

Synthesis of Dithiocarboxylic Esters: It serves as a reactant in the synthesis of these esters when catalyzed by phosphorus pentasulfide[5].

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

-

Pharmaceutical and Agrochemical Synthesis: It is a fundamental building block for introducing sulfur-containing moieties into complex molecules, which is critical for designing compounds with specific biological activities[6][7]. It is an intermediate for pesticides like "Chicaodan" and fungicides such as "Kethiojing"[7].

-

Materials Science: It is used to functionalize the surface of carbon nanotubes (CNTs) to enhance interactions with platinum nanoparticles and as a chain transfer agent in polymerization processes[5][6].

-

Flavor and Fragrance: In very low concentrations, it is used as a flavoring agent to impart savory, roasted, or garlic-like notes to food products[1][6].

Experimental Protocols

Detailed and reliable experimental procedures are essential for the safe and efficient use of this compound.

Synthesis of this compound from Benzyl Chloride and Thiourea

This two-step method involves the formation of an S-benzylisothiouronium salt, followed by alkaline hydrolysis[8][19][20]. It is a common and practical laboratory-scale synthesis.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Salt Formation: In a round-bottom flask, combine benzyl chloride (1 mole) with thiourea (1.1 moles) and 50 mL of 95% ethanol[19].

-

Reflux the mixture for approximately 6 hours. Upon cooling, the S-benzylisothiouronium salt will crystallize[19].

-

Filter the mixture to collect the salt crystals[19].

-

Hydrolysis: Transfer the salt (1 mole) to a two-necked flask and add 300 mL of 5 N sodium hydroxide or sodium carbonate solution[19].

-

Reflux the new mixture for 2 hours under a slow stream of nitrogen to prevent oxidation[19].

-

Workup and Purification: After cooling, carefully acidify the reaction mixture with 2 N hydrochloric acid[19].

-

The oily layer of this compound will separate. Isolate this organic layer and dry it with an anhydrous drying agent like magnesium sulfate[19].

-

Finally, purify the product by fractional distillation under reduced pressure (b.p. 73°C at 10 mmHg), yielding pure this compound[19].

Purification via Mercury (II) Salt

For obtaining highly pure this compound, a classical purification method involves the formation and subsequent decomposition of its mercury salt.

Detailed Protocol:

-

Precipitation: Dissolve the crude this compound in a suitable solvent like chloroform (CHCl₃)[5].

-

React the solution with a mercury(II) salt. The mercury salt of this compound will precipitate out of the solution[5]. This salt can be recrystallized from benzene as needles[5].

-

Regeneration: Filter the mercury salt precipitate and wash it thoroughly.

-

Suspend the purified salt in chloroform and bubble hydrogen sulfide (H₂S) gas through the solution[5].

-

This will regenerate the this compound and precipitate insoluble mercury(II) sulfide (HgS)[5].

-

Final Steps: Filter off the HgS precipitate. The filtrate, containing the pure this compound in chloroform, is then evaporated to remove the solvent. The residue can be further purified by vacuum distillation[5].

Caution: This protocol involves highly toxic mercury salts and flammable, toxic hydrogen sulfide gas. It must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed and fatal if inhaled[15][16][21]. It is also an irritant to the skin, eyes, and respiratory tract[1][22]. High concentrations may cause CNS depression[22].

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat[4][15]. For operations with a risk of inhalation, an appropriate respirator (e.g., type ABEK filter) is mandatory[3][15].

-

Handling: Avoid contact with skin, eyes, and clothing[15]. Keep away from heat, sparks, and open flames, as it is a combustible liquid[2][15]. Prevent the build-up of electrostatic charge[15].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, preferably under an inert atmosphere as it is air-sensitive[2][16][21]. Store locked up[16][21].

-

First Aid:

-

Inhalation: Remove the person to fresh air immediately. Call a physician or poison control center immediately[16][21].

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician[17].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[21].

-

Ingestion: Rinse mouth. Call a poison control center or doctor if you feel unwell[21].

-

References

- 1. CAS 100-53-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound, 100-53-8 [thegoodscentscompany.com]

- 5. This compound | 100-53-8 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. zhishangchemical.com [zhishangchemical.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Benzylthiol CAS 100-53-8 [homesunshinepharma.com]

- 10. 100-53-8 CAS | this compound | Laboratory Chemicals | Article No. 0048T [lobachemie.com]

- 11. biosynth.com [biosynth.com]

- 12. This compound | CAS 100-53-8 | LGC Standards [lgcstandards.com]

- 13. This compound | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. getchem.com [getchem.com]

- 15. westliberty.edu [westliberty.edu]

- 16. lobachemie.com [lobachemie.com]

- 17. hpc-standards.com [hpc-standards.com]

- 18. This compound(100-53-8) 1H NMR spectrum [chemicalbook.com]

- 19. prepchem.com [prepchem.com]

- 20. Buy this compound | 100-53-8 [smolecule.com]

- 21. axxence.de [axxence.de]

- 22. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Physical and chemical characteristics of phenylmethanethiol

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanethiol (CAS No. 100-53-8), also commonly known as benzyl mercaptan, is an organosulfur compound with the formula C₆H₅CH₂SH.[1] It is a valuable intermediate in organic synthesis and is recognized for its potent, characteristic odor.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of phenylmethanethiol, including tabulated quantitative data for easy reference. Detailed experimental protocols for its synthesis and a key chemical transformation are provided, along with visualizations of these processes to aid in laboratory application. This document is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Physical Characteristics

Phenylmethanethiol is a colorless to light yellow liquid at room temperature.[3] It is characterized by a strong, repulsive, garlic-like or onion-like odor.[2][4] The odor threshold for phenylmethanethiol is very low, reported to be as low as 2.6 parts per billion (ppb).[5] It is sparingly soluble in water but is soluble in organic solvents such as ethanol, ether, and carbon disulfide.[4]

Summary of Physical Properties

The key physical properties of phenylmethanethiol are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈S | [3] |

| Molecular Weight | 124.21 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Strong, garlic-like, onion-like | [2][4] |

| Melting Point | -29 °C to -30 °C | [6][7] |

| Boiling Point | 194-195 °C | [3] |

| Density | 1.058 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.575 | [3] |

| Flash Point | 70 °C (158 °F) | [3] |

| Vapor Pressure | 0.591 mmHg at 25 °C | [3] |

| Vapor Density | >4 (air = 1) | [3] |

| Water Solubility | Not miscible or difficult to mix | [3] |

| Solubility in other solvents | Soluble in ethanol, ether, carbon disulfide | [4] |

Chemical Characteristics

The chemical reactivity of phenylmethanethiol is primarily dictated by the thiol (-SH) functional group. It is an acidic compound with a pKa of approximately 9.43, making it susceptible to deprotonation by bases.[3] Phenylmethanethiol is also sensitive to air, undergoing oxidation to form dibenzyl disulfide.[2] It can react vigorously with strong oxidizing agents.[1] Upon heating to decomposition, it emits toxic fumes of sulfur oxides.[1]

Acidity and Basicity

With a pKa of 9.43, phenylmethanethiol is a weak acid.[3] The thiol proton can be abstracted by a suitable base to form the thiolate anion, which is a potent nucleophile.

Oxidation

One of the most common reactions of phenylmethanethiol is its oxidation to dibenzyl disulfide. This can occur upon exposure to air and can be accelerated by the presence of oxidizing agents.[2]

Spectral Data

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, the methylene protons, and the thiol proton.

-

¹³C NMR: The carbon NMR spectrum displays distinct peaks for the carbons of the phenyl group and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum exhibits a characteristic S-H stretching vibration.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]

Experimental Protocols

Synthesis of Phenylmethanethiol

A common method for the preparation of phenylmethanethiol is the reaction of benzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide.[9]

Reaction:

C₆H₅CH₂Cl + NaSH → C₆H₅CH₂SH + NaCl

Procedure:

-

In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and a means for controlling the atmosphere is charged with a solution of sodium hydrosulfide in a suitable solvent (e.g., ethanol).

-

The solution is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Benzyl chloride is added dropwise to the stirred solution, maintaining the reaction temperature at approximately 50°C.[9]

-

The reaction is monitored for completeness (e.g., by gas chromatography) until about 90% of the benzyl chloride has been converted.[9]

-

To drive the reaction to completion, the temperature is then raised to about 80°C for a short period.[9]

-

After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude phenylmethanethiol is then purified by vacuum distillation.

Oxidation of Phenylmethanethiol to Dibenzyl Disulfide

This protocol describes a general method for the oxidation of a thiol to its corresponding disulfide using an oxidizing agent.

Reaction:

2 C₆H₅CH₂SH + [O] → C₆H₅CH₂-S-S-CH₂C₆H₅ + H₂O

Procedure:

-

Phenylmethanethiol is dissolved in a suitable solvent in a reaction flask.

-

An oxidizing agent (e.g., hydrogen peroxide, or air in the presence of a catalyst) is added to the solution.[5]

-

The reaction mixture is stirred at a controlled temperature.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction is worked up to isolate the dibenzyl disulfide. This may involve extraction, washing, and solvent removal.

-

The crude product can be purified by recrystallization or chromatography.

Visualizations

Synthesis of Phenylmethanethiol

Caption: Synthesis of Phenylmethanethiol from Benzyl Chloride.

Oxidation of Phenylmethanethiol

Caption: Oxidation of Phenylmethanethiol to Dibenzyl Disulfide.

Safety and Handling

Phenylmethanethiol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[9] It is harmful if swallowed and toxic if inhaled.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] This material and its container must be disposed of as hazardous waste.[4]

Conclusion

Phenylmethanethiol is a versatile chemical with well-defined physical and chemical properties. Its reactivity, centered on the thiol group, allows for its use as a key intermediate in the synthesis of a variety of organic compounds. This guide provides essential data and procedural information to support its safe and effective use in a research and development setting.

References

- 1. Benzenemethanethiol [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. Benzenemethanethiol [webbook.nist.gov]

- 4. Human Metabolome Database: Showing metabocard for Phenylmethanethiol (HMDB0029633) [hmdb.ca]

- 5. US6051740A - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]

- 6. Benzenemethanethiol [webbook.nist.gov]

- 7. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]

- 8. This compound | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4740623A - Method for preparation of this compound - Google Patents [patents.google.com]

Synthesis of Benzyl Mercaptan via the Thiourea Route: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl mercaptan, a crucial reagent in organic synthesis, through the robust and accessible thiourea route. This method offers a reliable alternative to syntheses involving hazardous reagents like hydrogen sulfide. This document details the reaction mechanism, provides a thorough experimental protocol, outlines safety considerations, and discusses purification strategies.

Reaction Mechanism and Stoichiometry

The synthesis of this compound via the thiourea route is a two-step process. The first step involves the S-alkylation of thiourea with a benzyl halide (typically benzyl chloride or benzyl bromide) to form a stable isothiouronium salt intermediate. This salt is then subjected to alkaline hydrolysis to yield the final product, this compound.

Step 1: Formation of S-Benzylisothiouronium Salt

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of thiourea acts as the nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halide ion. This step is typically carried out in an alcoholic solvent, such as ethanol.

Step 2: Alkaline Hydrolysis

The S-benzylisothiouronium salt is subsequently hydrolyzed under basic conditions. The hydroxide ions attack the electrophilic carbon of the isothiouronium group, leading to the formation of this compound and urea as a byproduct.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided below.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Colorless liquid | -39 | 179 | Insoluble in water; soluble in ethanol, ether |

| Thiourea | CH₄N₂S | 76.12 | White crystalline solid | 176-178 | Decomposes | Soluble in water and hot ethanol |

| S-Benzylisothiouronium Chloride | C₈H₁₁ClN₂S | 202.71 | White crystalline solid | 177-179 | Decomposes | Soluble in water and methanol[1] |

| This compound | C₇H₈S | 124.21 | Colorless liquid with a strong, unpleasant odor | -30 | 195 | Insoluble in water; soluble in ethanol, ether[2] |

Experimental Protocol

The following protocol is a widely cited and reliable method for the synthesis of this compound.[3]

Materials and Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

-

Benzyl chloride (or bromide)

-

Thiourea

-

95% Ethanol

-

5 N Sodium Carbonate solution

-

2 N Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Nitrogen gas source

Procedure:

Step 1: Synthesis of S-Benzylisothiouronium Salt

-

In a round-bottom flask, combine 1.0 mole of benzyl chloride (or bromide) with 1.1 moles of thiourea.

-

Add 50 mL of 95% ethanol to the flask.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture, which will cause the S-benzylisothiouronium salt to crystallize.

-

Collect the salt by filtration. The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

In a two-necked flask, place the S-benzylisothiouronium salt (1.0 mole).

-

Add 300 mL of 5 N sodium carbonate solution.

-

Heat the mixture to reflux for 2 hours under a slow stream of nitrogen.

-

Cool the reaction mixture.

-

In a fume hood, carefully acidify the cooled mixture with 2 N hydrochloric acid. This will cause the this compound to separate as an oily layer.

-

Transfer the mixture to a separatory funnel and separate the organic layer (this compound).

-

Dry the organic layer over anhydrous magnesium sulfate.

Step 3: Purification

-

Purify the crude this compound by vacuum distillation under a nitrogen atmosphere.

-

Collect the fraction boiling at 73°C/10 mmHg.

Expected Yield: Approximately 70%.[3]

Reaction Parameters and Yield Optimization

| Parameter | Variation | Expected Effect on Yield/Purity | Rationale |

| Benzyl Halide | Benzyl bromide vs. Benzyl chloride | Benzyl bromide may lead to a faster reaction and higher yield. | The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. |

| Base for Hydrolysis | Sodium hydroxide vs. Sodium carbonate | Stronger bases like NaOH may lead to faster hydrolysis but could also promote side reactions. | A stronger nucleophile will increase the rate of hydrolysis. However, it may also increase the likelihood of elimination or other side reactions. |

| Solvent | Ethanol, Methanol, Water | Alcoholic solvents are effective for the formation of the isothiouronium salt. The hydrolysis step is typically carried out in an aqueous solution. | The choice of solvent can affect the solubility of reactants and the rate of reaction. |

| Temperature | Reflux | Higher temperatures generally increase the reaction rate for both steps. | Increased kinetic energy of molecules leads to more frequent and energetic collisions. |

Byproducts and Purification

The primary byproducts in this synthesis are dibenzyl sulfide and dibenzyl disulfide. Dibenzyl disulfide can form from the oxidation of this compound, especially if the reaction is exposed to air.

Purification Strategy:

Fractional vacuum distillation is the most effective method for purifying this compound.[3] Due to the significant difference in boiling points between this compound (195°C at atmospheric pressure) and its potential byproducts, a clean separation can be achieved.

-

This compound: bp 73°C at 10 mmHg[3]

-

Dibenzyl Sulfide: bp ~300°C at atmospheric pressure

-

Dibenzyl Disulfide: bp ~360°C at atmospheric pressure

Using a fractionating column, such as a Vigreux column, during vacuum distillation will enhance the separation efficiency. It is crucial to perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the product.

Safety and Handling

S-Benzylisothiouronium Chloride:

-

Hazards: Toxic if swallowed. Causes skin irritation and serious eye irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

This compound:

-

Hazards: Combustible liquid. Harmful if swallowed and fatal if inhaled. Causes serious eye irritation. Possesses an extremely strong and unpleasant odor (stench).

-

Precautions:

-

Work exclusively in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

-

Have appropriate spill control materials readily available.

-

In case of inhalation, immediately move to fresh air and seek medical attention.

-

In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Due to its toxicity and strong odor, this compound waste should be handled with extreme care and properly segregated.

This guide provides a detailed framework for the synthesis of this compound via the thiourea route. By understanding the reaction mechanism, adhering to the experimental protocol, and strictly following safety guidelines, researchers can safely and efficiently produce this valuable chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of Benzyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of benzyl mercaptan (also known as phenylmethanethiol), a crucial organosulfur compound utilized in various scientific and industrial applications, including as a flavoring agent and an intermediate in organic synthesis.[1][2][3] Understanding its solubility and stability is paramount for its effective use, storage, and handling, particularly in the context of pharmaceutical and chemical research.

Solubility Profile